![molecular formula C11H8ClFN2 B1425906 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine CAS No. 1256638-62-6](/img/structure/B1425906.png)
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a chlorine atom at position 4, a methyl group at position 2, and a 3-fluorophenyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloropyrimidine with 3-fluoroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the methyl group at position 2.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods often focus on cost-effectiveness, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, or halides in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, dihydropyrimidines, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential anti-inflammatory, antiviral, and anticancer activities. Notably, pyrimidine compounds are known for their ability to modulate biological pathways involved in disease processes.
Case Studies
- Anti-inflammatory Activity : Research has demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. For instance, studies reported an IC50 value of approximately 0.04 μM for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against gram-positive bacteria, highlighting its potential in developing new antimicrobial agents.
Enzyme Inhibitors and Receptor Modulators
The compound is employed in biological studies to explore its role as an enzyme inhibitor and receptor modulator. Its interactions with various biological targets can provide insights into disease mechanisms and therapeutic strategies.
Experimental Findings
- Enzyme Interaction Studies : Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : Investigations into receptor interactions have shown promise for this compound in modulating pathways associated with cancer and inflammation.
Chemical Synthesis
Intermediate for Complex Molecules
this compound acts as an intermediate in synthesizing more complex organic molecules. Its versatility allows chemists to explore various synthetic routes, enhancing the efficiency of chemical reactions.
Synthesis Method | Description |
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Reaction with Amines | Typically involves reacting with amines under controlled conditions to form derivatives. |
Use of Catalysts | Catalysts such as zinc oxide can enhance reaction rates and yields during synthesis. |
Future Directions in Research
The promising biological activities exhibited by this compound warrant further investigation into its pharmacokinetic properties and potential therapeutic applications:
- In Vivo Efficacy : Future studies should assess the therapeutic potential using animal models.
- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved will enhance understanding.
- Structure-Activity Relationship (SAR) : Modifying the structure could improve potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the chlorine, methyl, and fluorophenyl groups can influence its binding affinity and specificity. The compound may interfere with key molecular pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the 3-fluorophenyl group, resulting in different chemical and biological properties.
4-Chloro-2,6-dimethylpyrimidine:
4-Chloro-6-(3-fluorophenyl)pyrimidine: Missing the methyl group at position 2, which can affect its chemical behavior and interactions.
Uniqueness
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further exploration and development.
Biological Activity
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound has shown potential in inhibiting certain kinases and enzymes, which play critical roles in cancer progression and neurodegenerative diseases.
Key Mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation. This inhibition disrupts downstream signaling pathways such as Ras/Erk, leading to reduced cancer cell growth.
- Antimicrobial Activity : Studies have indicated that derivatives of pyrimidines exhibit significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The compound's structural modifications enhance its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research has demonstrated that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The IC50 values for these compounds indicate promising anti-inflammatory activity comparable to established drugs like celecoxib .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Activity Type | Target/Pathway | IC50 Value | Reference |
---|---|---|---|
Kinase Inhibition | TRK signaling pathway | Subnanomolar | |
Antibacterial | Staphylococcus aureus | 16 µg/mL (MIC) | |
Anti-inflammatory | COX-2 | 0.04 ± 0.01 μmol |
Case Studies
- Inhibition of TRKs : A study demonstrated that derivatives of this compound exhibited potent inhibition of TRKs, leading to decreased proliferation in cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the 3-position significantly enhanced potency.
- Antimicrobial Efficacy : In a comparative study, the compound was evaluated against standard antibiotics for its antibacterial activity. The results showed that it had significant inhibitory effects on bacterial growth, particularly against resistant strains .
- Anti-inflammatory Properties : A recent investigation into the anti-inflammatory effects revealed that the compound effectively suppressed COX enzyme activity, providing a basis for its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
4-chloro-6-(3-fluorophenyl)-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-3-2-4-9(13)5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTJREZOXCOPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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